molecular formula C21H17NO B14382338 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one CAS No. 88681-18-9

1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14382338
CAS No.: 88681-18-9
M. Wt: 299.4 g/mol
InChI Key: IXAHOCTWEKDBFY-UHFFFAOYSA-N
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Description

1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes an aniline group attached to a phenyl ring and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one typically involves the reaction of aniline with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve more advanced techniques and optimized conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired transformations.

Scientific Research Applications

1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.

Mechanism of Action

The mechanism by which 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one stands out due to its unique combination of aniline and prop-2-en-1-one groups. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.

Properties

CAS No.

88681-18-9

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H17NO/c23-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)22-19-9-5-2-6-10-19/h1-16,22H

InChI Key

IXAHOCTWEKDBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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